molecular formula C7H15ClO3Si B1591143 2-(Chloromethyl)allyltrimethoxysilane CAS No. 39197-94-9

2-(Chloromethyl)allyltrimethoxysilane

Cat. No. B1591143
CAS RN: 39197-94-9
M. Wt: 210.73 g/mol
InChI Key: GXGGOCHUJJTJGF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)allyltrimethoxysilane is an organosilicon compound with the chemical formula C7H15ClO3Si . It is also known by other synonyms such as 2-(Chlormethyl)allyltrimethoxysilan and Silane, [2-(chloromethyl)-2-propen-1-yl]trimethoxy .


Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)allyltrimethoxysilane consists of a silicon atom bonded to a chlorine atom, three methoxy groups, and an allyl group . The molecular weight of the compound is 210.73 g/mol .


Physical And Chemical Properties Analysis

2-(Chloromethyl)allyltrimethoxysilane is a colorless to light yellow liquid . It has a boiling point of 128°C, a density of 1.09 g/cm³, and a flash point of 89°C (192°F) . It also has a hydrolytic sensitivity of 7, meaning it reacts slowly with moisture/water .

Scientific Research Applications

Palladium-Catalyzed sp2-sp3 Coupling

A palladium-catalyzed sp2-sp3 coupling reaction of chloromethylarenes with allyltrimethoxysilane has been described, where the allylation reaction occurs regioselectively on para-positions of 1-(chloromethyl)naphthalenes and benzyl chlorides to form new C(sp2)-C(sp3) bonds. This reaction proceeds smoothly under mild conditions to produce allyl arenes in moderate to excellent yields (Zhang et al., 2017).

Deoxygenative Allylation

The deoxygenative allylation of aromatic ketones using a hydrosilane–allylsilane system in the presence of an indium compound catalyst has been effectively promoted. This methodology provides a novel approach to synthesizing terminal alkenes (Yasuda et al., 2000).

Synthetic Applications

2-(Azidomethyl)allyltrimethylsilane, derived from 2-(chloromethyl)-allyltrimethylsilane, was used for thermal cycloaddition reactions with alkenes to produce allylsilane-containing triazolines or aziridines. This showcases a versatile approach to incorporating allylsilane units into complex molecules (Ferrini et al., 2013).

Catalytic Asymmetric Allylation

The first catalytic asymmetric allylation of imines using a tetraallylsilane-TBAF-MeOH system has been reported. Using the bis-pi-allylpalladium catalyst under mild conditions, this protocol enables the efficient synthesis of chiral homoallylamines, representing a significant advancement in the field of enantioselective synthesis (Fernandes & Yamamoto, 2004).

Silver-Catalyzed Asymmetric Allylation

Development in asymmetric allylation with allyltrimethoxysilane catalyzed by chiral silver complexes has been highlighted. This method applies not only to aldehydes but also to ketones and imines, broadening the scope of enantioselective allylation reactions (Yamamoto & Wadamoto, 2007).

Safety And Hazards

2-(Chloromethyl)allyltrimethoxysilane is considered hazardous. It is a flammable liquid and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Proper handling and storage are required to ensure safety .

properties

IUPAC Name

2-(chloromethyl)prop-2-enyl-trimethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO3Si/c1-7(5-8)6-12(9-2,10-3)11-4/h1,5-6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGGOCHUJJTJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CC(=C)CCl)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555247
Record name [2-(Chloromethyl)prop-2-en-1-yl](trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)allyltrimethoxysilane

CAS RN

39197-94-9
Record name [2-(Chloromethyl)prop-2-en-1-yl](trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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